Comprehensive Physicochemical and Structural Profiling of 3-Hydroxy-2,3-diphenylpropanoic Acid: A Technical Guide for Advanced Synthesis
Comprehensive Physicochemical and Structural Profiling of 3-Hydroxy-2,3-diphenylpropanoic Acid: A Technical Guide for Advanced Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, the precise control of stereocenters is a non-negotiable parameter. 3-Hydroxy-2,3-diphenylpropanoic acid (CAS: 5449-26-3) serves as a critical chiral building block and intermediate. Possessing two adjacent stereocenters ( α and β carbons), this compound provides a rigid, highly tunable scaffold for developing 1,2-diaryl-1,3-propanediols, complex amides, and targeted Active Pharmaceutical Ingredients (APIs).
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system. This whitepaper systematically breaks down its physicochemical properties, the causality behind its structural conformations, and the self-validating synthetic workflows required to isolate its pure diastereomers.
Physicochemical Profiling & Data Presentation
Understanding the baseline physical and chemical properties of 3-hydroxy-2,3-diphenylpropanoic acid is the first step in predicting its behavior in complex reaction matrices. The data below summarizes its core metrics, which are essential for calculating reaction stoichiometry and designing downstream chromatographic purification steps.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2,3-diphenylpropanoic acid | [1] |
| CAS Number | 5449-26-3 | [1] |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Exact Mass | 242.094 Da | [1] |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | [1] |
| H-Bond Donors / Acceptors | 2 / 3 | [1] |
Structural & Stereochemical Dynamics
The utility of 3-hydroxy-2,3-diphenylpropanoic acid lies heavily in its stereochemistry. The compound predominantly crystallizes and reacts via its threo (or anti) diastereomeric form.
The Causality of Conformation: Why does the threo isomer exhibit such high stability? Crystallographic studies on the acid and its derivatives (such as its dimethylamide and methyl ester forms) reveal that the hydroxyl group bound to the β -carbon and the phenyl group bound to the α -carbon adopt an energetically preferred trans relationship[2],[3].
Furthermore, the hydrogen atoms located at these two chiral centers maintain an antiperiplanar conformation [2]. This specific geometry minimizes eclipsing steric strain between the bulky phenyl rings. In the solid state, the crystal lattice is rigidly stabilized by a network of weak intermolecular hydrogen bonds formed between the hydroxyl hydrogen donors and the carbonyl oxygen acceptors[2],[3].
Figure 1: Stereochemical and intermolecular forces stabilizing the threo crystal lattice.
Synthetic Methodologies & Experimental Protocols
To synthesize 3-hydroxy-2,3-diphenylpropanoic acid with high diastereoselectivity, the Ivanov Reaction is the premier methodology[4].
The Mechanistic Logic: Standard Claisen-type condensations of aryl esters often suffer from unwanted self-condensation. The Ivanov reaction circumvents this by utilizing the dianion (enediolate) of phenylacetic acid. By generating a highly reactive dianion with a strong base, the nucleophile is primed for a clean addition to benzaldehyde. The reaction proceeds through a chelated Zimmerman-Traxler transition state, which dictates the stereochemical outcome and heavily favors the anti (threo) diastereomer (typically ~69% yield for the anti product)[4].
Step-by-Step Protocol: The Ivanov Reaction
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Step 1: Dianion Generation
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Action: Dissolve phenylacetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C.
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Action: Dropwise, add isopropylmagnesium chloride (2.1 eq).
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Causality: The first equivalent deprotonates the carboxylic acid; the second equivalent deprotonates the α -carbon, forming the magnesium enediolate dianion[4].
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Step 2: Nucleophilic Addition
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Action: Slowly introduce benzaldehyde (1.05 eq) to the reaction mixture while maintaining the temperature between 0–25 °C. Stir for 1–2 hours[4].
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Self-Validating Checkpoint: Quench a 0.1 mL aliquot in a micro-vial with dilute HCl and extract with ethyl acetate. Analyze via TLC (UV active) or crude ¹H-NMR to confirm the disappearance of the benzaldehyde aldehyde proton signal (~10.0 ppm) and the appearance of the β -hydroxy methine doublet.
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Step 3: Acidic Quench & Workup
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Action: Cautiously quench the bulk reaction by adding water (25 mL), followed by 1 N HCl (50 mL) under constant cooling[4].
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Causality: The acidic quench protonates both the alkoxide and the carboxylate, halting the reaction and ensuring the product is fully partitioned into the organic phase as a free acid.
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Step 4: Isolation & Purification
Figure 2: Ivanov reaction workflow for synthesizing 3-hydroxy-2,3-diphenylpropanoic acid.
Alternative Pathway: The Reformatsky-Type Reaction
If the esterified derivative is required directly, a Reformatsky approach is highly effective. Reacting the methyl ester of α -bromophenylacetic acid with zinc turnings and benzaldehyde in dimethoxyethane yields the corresponding methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate after acidic hydrolysis[3].
Spectroscopic Characterization
To ensure the integrity of the synthesized batch, spectroscopic validation is required.
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Infrared (IR) Spectroscopy: The solid-state IR spectrum (KBr pellet) of its ester derivatives typically exhibits a sharp C=O stretching band at approximately 1716 cm⁻¹ and an O-H stretching band near 3465 cm⁻¹[3].
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Causality of Spectral Shifts: The O-H stretching band often appears relatively downshifted but remains highly sharp. This spectral phenomenon occurs because the hydrogen bonds link discrete pairs of molecules, rather than forming an infinite, amorphous hydrogen-bonding network throughout the lattice[3].
Pharmaceutical Applications
Beyond its role as an academic target, 3-hydroxy-2,3-diphenylpropanoic acid is heavily utilized in medicinal chemistry. The reduction of this acid (or its ester derivatives) directly yields threo-1,2-diphenyl-1,3-propanediol[]. These 1,3-propanediol motifs are critical intermediates in the synthesis of complex biologically active molecules, serving as precursors for cyclic acetals, chiral ligands, and various API side chains.
References[1] Title: 3-Hydroxy-2,3-diphenylpropanoic acid | C15H14O3 | CID 95511 - PubChem
Source: nih.gov URL:[] Title: CAS 7476-18-8 3,3-Diphenylpropionic acid ethyl ester - BOC Sciences Source: bocsci.com URL:[2] Title: threo-3-Hydroxy-2,3-diphenylpropanoic Acid Dimethylamide - IUCr Journals Source: iucr.org URL:[3] Title: (IUCr) (±)-threo-3-Hydroxy-2,3-diphenylpropanoic Acid Methyl Ester Source: iucr.org URL:[4] Title: Ivanov reaction - Grokipedia Source: grokipedia.com URL:
